2-Bromo-3'-chloropropiophenone
Overview
Description
2-Bromo-3’-chloropropiophenone: is a chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . It is a yellow oil that is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . This compound is particularly notable for its role in the synthesis of bupropion, a second-generation antidepressant .
Mechanism of Action
Target of Action
2-Bromo-3’-chloropropiophenone, also known as 2-bromo-1-(3-chlorophenyl)propan-1-one, is primarily used as an intermediate in the synthesis of bupropion . Bupropion is a second-generation antidepressant and a smoking cessation aid . The primary targets of bupropion, and by extension 2-Bromo-3’-chloropropiophenone, are the norepinephrine and dopamine transporters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentrations in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation .
Biochemical Pathways
It is known that the compound can induce the production of reactive oxygen species (ros) in cells
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability, although more research is needed to confirm this.
Result of Action
2-Bromo-3’-chloropropiophenone has been found to be mutagenic, clastogenic, and aneugenic . It can increase the frequencies of mutations, micronuclei, and hypodiploids . These effects are believed to be mediated via the generation of reactive metabolites .
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloropropiophenone can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the presence of an antioxidant, N-acetyl-L-cysteine, has been found to reduce its genotoxicity , suggesting that the oxidative environment can influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Multi-step Reaction:
Step 1: Aluminum (III) chloride and dichloromethane are used to facilitate the reaction.
Step 2: Bromine and dichloromethane are added to complete the synthesis.
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Alternative Method:
Reactants: 3-Chloropropiophenone and liquid bromine.
Conditions: The reaction is carried out at room temperature using acetic acid as a solvent.
Industrial Production Methods:
- The industrial production of 2-Bromo-3’-chloropropiophenone typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- Common reagents: Bromine, aluminum (III) chloride.
- Conditions: Carried out in dichloromethane.
- Major products: 2-Bromo-3’-chloropropiophenone .
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Oxidation and Reduction Reactions:
- These reactions are less common for this compound but can be carried out under specific conditions using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Bromine: Used in substitution reactions.
Aluminum (III) chloride: Acts as a catalyst in the reaction.
Dichloromethane: Used as a solvent to facilitate the reaction.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Studied for its mutagenic, clastogenic, and aneugenic properties. It has been shown to induce reactive oxygen species (ROS) in cells .
Medicine:
Industry:
Comparison with Similar Compounds
- 3’-Chloropropiophenone
- 2-Bromo-1-(3-chlorophenyl)-1-propanone
- 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone
Uniqueness:
Properties
IUPAC Name |
2-bromo-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNMQTRHMBQQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956382 | |
Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-51-8 | |
Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromo-3-chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3'-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromo-3'-chloropropiophenone in scientific research?
A1: this compound serves as a key building block in synthesizing 2-aryl-2-morpholinol derivatives, a class of compounds investigated for their potential antidepressant properties. [, , , ] These syntheses typically involve reacting this compound with various amino alcohols.
Q2: Has this compound been studied for potential genotoxic effects?
A2: Yes, research indicates that this compound exhibits genotoxic properties. [, ] While the specific mechanisms of its genotoxicity require further investigation, this finding raises concerns about its use as a chemical intermediate.
Q3: Can you describe a specific synthetic route utilizing this compound?
A3: One example involves synthesizing (2S,3S,5R)‐2‐(3‐Chlorophenyl)‐2‐hydroxy‐3,5‐dimethyl‐2‐morpholinium chloride. This synthesis entails reacting (R)-(−)-2-amino-1-propanol with this compound. The resulting morpholine ring adopts a chair conformation with specific spatial arrangements of the substituent groups. []
Q4: Are there any reported structural analogs of 2-aryl-2-morpholinols synthesized using this compound?
A4: Researchers have synthesized various structural analogs by modifying the substituents on the aromatic ring or the morpholine ring. For example, 2-Aryl-3-methyl-5-phenyl-2-morpholinol hydrochloride derivatives were synthesized using similar reactions with different starting materials like 2-bromopropiophenone, 6-methoxy-2-(2-Bromopropionyl)naphthalene, and 2-bromo-4-methoxypropiophenone. [, ] These modifications aim to explore structure-activity relationships and potentially improve the pharmacological profile of the resulting compounds.
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